(4AS,7AS)-Tert-butyl hexahydropyrrolo[3,4-B][1,4]oxazine-4(4AH)-carboxylate is an organic compound characterized by its unique bicyclic structure. It has the molecular formula and a molecular weight of approximately 228.29 g/mol. This compound is part of the oxazine family, which includes heterocyclic compounds containing nitrogen and oxygen within their ring structures. The specific stereochemistry indicated by the (4AS,7AS) notation suggests a defined spatial arrangement that significantly influences its chemical properties and biological activities.
The compound can be sourced from various chemical suppliers and is primarily used for research purposes in chemistry and biology. It is not typically available for general consumer use due to its specialized applications in scientific research.
This compound falls under the category of heterocyclic organic compounds, specifically oxazines, which are known for their potential biological activities and applications in medicinal chemistry.
The synthesis of (4AS,7AS)-Tert-butyl hexahydropyrrolo[3,4-B][1,4]oxazine-4(4AH)-carboxylate generally involves several key steps:
Technical details regarding the exact conditions (e.g., solvents used, reaction times) are typically proprietary or vary based on laboratory practices.
(4AS,7AS)-Tert-butyl hexahydropyrrolo[3,4-B][1,4]oxazine-4(4AH)-carboxylate can participate in various chemical reactions:
The outcomes of these reactions depend on the specific reagents used and the reaction conditions applied.
The mechanism of action for (4AS,7AS)-Tert-butyl hexahydropyrrolo[3,4-B][1,4]oxazine-4(4AH)-carboxylate involves its interaction with specific molecular targets within biological systems:
Further research is needed to fully elucidate the precise mechanisms involved.
Relevant data on melting point, boiling point, and reactivity with common reagents are typically documented in safety data sheets or technical specifications provided by suppliers.
The applications of (4AS,7AS)-Tert-butyl hexahydropyrrolo[3,4-B][1,4]oxazine-4(4AH)-carboxylate span several scientific fields:
The synthesis of tert-butyl rel-(4aS,7aS)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate relies on strategic cyclization and protecting group chemistry. The core scaffold is constructed through a ring-closing reaction between chiral pyrrolidine precursors and electrophilic carbonyl reagents. A pivotal step involves the nucleophilic attack of a secondary amine on a carbonyl-activated center, forming the oxazine ring under mild basic conditions (e.g., K₂CO₃ in acetonitrile) [1] [4]. The tert-butoxycarbonyl (Boc) group serves dual roles: it directs regioselectivity during cyclization and protects the secondary amine, enabling downstream functionalization essential for neuroactive compound synthesis [5].
Table 1: Key Cyclization Methods for Core Scaffold Formation
Method | Reagents/Conditions | Key Intermediate | Yield Range |
---|---|---|---|
Nucleophilic Ring Closure | K₂CO₃, CH₃CN, 60°C, 12h | Boc-protected amino alcohol | 65–72% |
Reductive Amination | NaBH₃CN, CH₂Cl₂, rt | Linear diamino-alcohol | 58–63% |
Mitsunobu Cyclization | PPh₃, DIAD, THF, 0°C to rt | Chiral diol derivative | 70–78% |
Post-cyclization, the Boc group enables further manipulation, such as alkylation at N7 or carboxylation at C3, to generate analogs for CNS drug discovery [5]. The semi-solid or crystalline nature of the final product (as noted by vendors) underscores its high purity post-purification, typically achieved via silica chromatography [2] [6].
Controlling the relative (4aS,7aS) stereochemistry demands chiral pool utilization or resolution techniques. Vendors designate the compound as "rel" or "rac," indicating racemic mixtures resolved via chiral HPLC or enzymatic methods [1] [3]. Diastereomeric salts formed with L-tartaric acid efficiently separate (4aS,7aS) enantiomers, achieving >98% de after recrystallization [6]. X-ray crystallography confirms the trans-fused ring system and boat conformation of the oxazine ring, which stabilizes the target stereochemistry [5].
The stereochemical integrity is preserved under recommended storage (2–8°C, sealed, dark) but degrades upon prolonged heat exposure, necessitating strict thermal control during synthesis [2] [4].
Asymmetric hydrogenation and organocatalysis enable direct access to enantiopure material. Pd/DACH–TFA complexes catalyze imine reductions with 89% ee for the (4aS,7aS) enantiomer [5]. Proline-derived organocatalysts facilitate Mannich-type ring-forming reactions, though yields remain moderate (50–55%) due to steric constraints from the Boc group [6].
Table 2: Catalytic Performance in Asymmetric Synthesis
Catalyst Type | Substrate | ee (%) | Reaction Time | Limitations |
---|---|---|---|---|
Pd/(R,R)-DACH–TFA | Cyclic enecarbamate | 89% | 24h | Sensitivity to O₂ |
L-Proline-TBDMS | Aldehyde-imine | 92% | 72h | Low yield (52%) |
Cu-BOX complex | Diazodicarboxylate | 85% | 12h | Requires anhydrous conditions |
Solvent reduction and energy-efficient protocols are critical for sustainable synthesis. Microwave-assisted cyclization in aqueous ethanol reduces reaction times from 12h to 35 minutes, improving atom economy by 15% [5]. Flow chemistry systems coupled with immobilized lipase catalysts enable step-economical resolutions, reducing organic waste by 40% compared to batch processing [6].
The Boc-protecting group is advantageous here: it withstands aqueous conditions and facilitates catalyst recycling. Life-cycle assessments confirm that these methods lower the E-factor (waste-to-product ratio) to 8.5, outperforming classical routes (E-factor > 22) [3] [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1